N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide
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Overview
Description
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide is a chemical compound known for its unique structure and properties. It belongs to the class of piperidine derivatives, which are commonly used in various chemical and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with ethyl and methyl groups, making it a highly specialized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-2,3,6-trimethylpiperidin-4-one: A precursor in the synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substituents and properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61682-97-1 |
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Molecular Formula |
C20H40N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)octanamide |
InChI |
InChI=1S/C20H40N2O/c1-7-10-11-12-13-14-18(23)21-17-15-19(5,8-2)22-20(6,9-3)16(17)4/h16-17,22H,7-15H2,1-6H3,(H,21,23) |
InChI Key |
DGMGGQPTVWIOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1CC(NC(C1C)(C)CC)(C)CC |
Origin of Product |
United States |
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